Ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate
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Overview
Description
Ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate is a compound belonging to the family of pyridine derivatives. It features a unique structure characterized by a piperidine core, chlorinated pyridine, and ester functionalities. This compound holds significant interest in the fields of chemistry, pharmacology, and industrial applications due to its versatile chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize Ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate, several steps are typically involved:
Formation of the pyridine ring: : This step usually involves the chlorination of a pyridine precursor, utilizing reagents like thionyl chloride under controlled temperature conditions.
Incorporation of the piperidine moiety: : The piperidine core is introduced through nucleophilic substitution reactions, often employing piperidine and a suitable base.
Carboxylation: : The addition of the carboxylate ester group is achieved via esterification, using ethanol and acid catalysts to promote the reaction.
Industrial Production Methods
In industrial settings, production of this compound may involve:
Batch synthesis: : Larger quantities are produced through multi-step batch processes, maintaining stringent control over reaction parameters to ensure high yield and purity.
Continuous flow synthesis: : An emerging method that offers improved efficiency and scalability, reducing production times and enhancing consistency.
Chemical Reactions Analysis
Ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate undergoes various chemical reactions:
Oxidation: : Reacts with oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: : Undergoes reduction with agents such as sodium borohydride, yielding reduced pyridine derivatives.
Substitution: : Substitutes at the chlorine position with nucleophiles like amines, producing substituted amine derivatives.
Scientific Research Applications
This compound finds applications in:
Chemistry: : Utilized as an intermediate in the synthesis of complex molecules due to its reactivity and structural properties.
Biology: : Investigated for its potential as a biochemical probe, given its ability to interact with various biological targets.
Medicine: : Explored for therapeutic uses, particularly in drug design, owing to its biologically active scaffold.
Industry: : Employed in the development of agrochemicals and materials science, contributing to advancements in these fields.
Mechanism of Action
Ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate exerts its effects by:
Molecular Targets: : Binding to specific proteins or enzymes, modulating their activity.
Pathways Involved: : Influencing metabolic and signaling pathways, resulting in physiological changes.
Comparison with Similar Compounds
Compared to similar compounds, such as other piperidine and pyridine derivatives, Ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate stands out for its unique combination of structural features and reactivity.
Similar Compounds
Ethyl 2-chloro-6-ethylpyridine-4-carbonyl-3-piperidinecarboxylate
1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate
Properties
IUPAC Name |
ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-3-13-8-12(9-14(17)18-13)15(20)19-7-5-6-11(10-19)16(21)22-4-2/h8-9,11H,3-7,10H2,1-2H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOSRNXYRNJFEZ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)N2CCCC(C2)C(=O)OCC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=CC(=C1)C(=O)N2CCC[C@H](C2)C(=O)OCC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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